

Biosynthesis Pathways and Engineering Strategies

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Compound Focus: Methyl Octanoate

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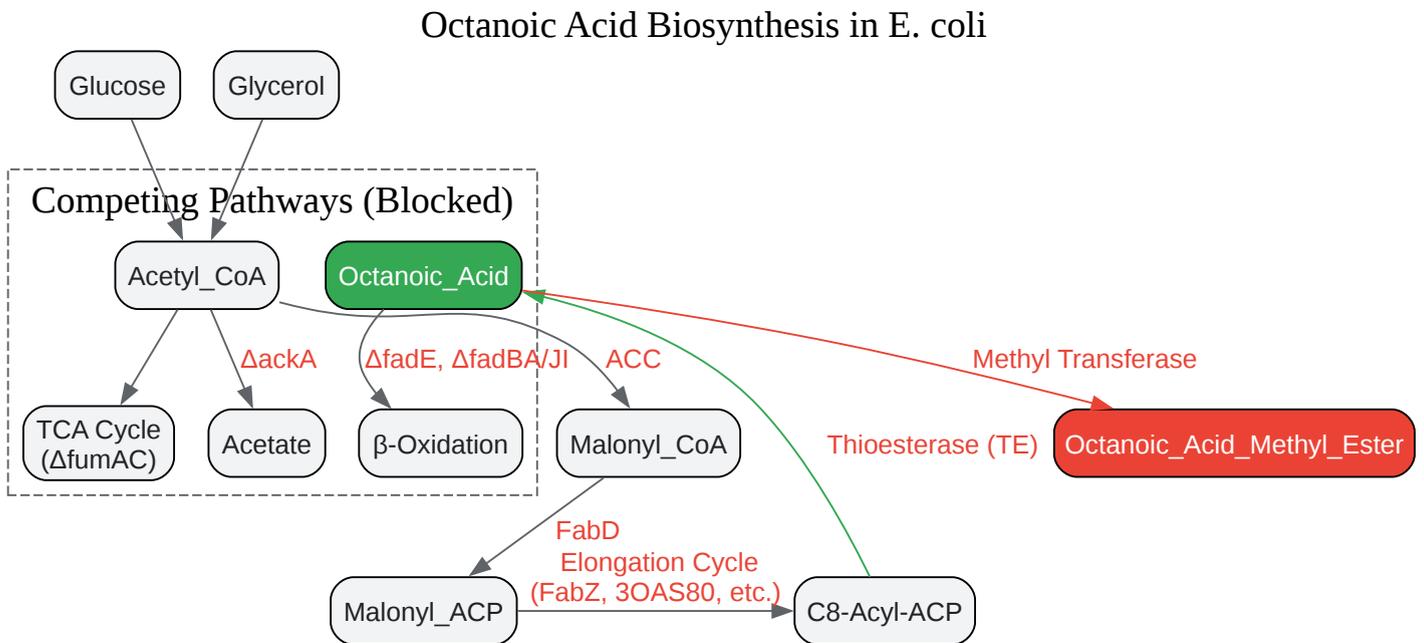
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The production of octanoic acid methyl ester in microorganisms typically follows a two-step process: first, the biosynthesis of octanoic acid (OA), followed by its enzymatic conversion to the methyl ester.

The table below summarizes two key metabolic engineering strategies for enhancing octanoic acid production in *E. coli*, which is a critical precursor for the ester.

Engineering Strategy / Strain	Key Genetic Modifications / Enzymes	Primary Carbon Source	Maximum Octanoic Acid Titer	Key Findings / Mechanism
Strategy from Lv et al. (2018) [1]	Overexpression of FabZ; deletion of $\Delta fadE$, $\Delta fumAC$, $\Delta ackA$; expression of C8-specific thioesterase (TE10).	Glucose	1 g/L (in fed-batch culture) [1]	Optimized the inherent fatty acid synthesis pathway and blocked competing pathways (β -oxidation, TCA cycle, acetate formation).
Strategy from Agnew et al. (2025) [2]	Deletion of $\Delta fadRABIJ$; expression of an evolved C8-specific thioesterase (CpFatB1.2-M4-287).	Glycerol	3.69 \pm 0.146 g/L [2]	Blocked β -oxidation cycle and enhanced C8 flux by expressing a high-activity, chain-length-specific thioesterase.

The following diagram illustrates the core metabolic pathway engineered in *E. coli* for octanoic acid production, based on the strategies above:



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Diagram of the engineered metabolic pathway for octanoic acid and its methyl ester production in *E. coli*, highlighting enhanced steps (green) and blocked competing pathways (dashed lines). ACC: Acetyl-CoA carboxylase; ACP: Acyl Carrier Protein. [1] [2]

Esterification: From Octanoic Acid to Methyl Ester

Once octanoic acid is produced, it can be enzymatically converted to its methyl ester. One effective method is whole-cell biocatalysis, where engineered *E. coli* expresses specific enzymes to perform this conversion in a single pot [3].

- **Enzymatic Pathway:** The conversion is a two-step process:

- **Activation:** The octanoic acid is first converted to octanoyl-CoA by an acyl-CoA ligase (e.g., **AlkK** from *Pseudomonas putida*).
- **Transesterification:** An alcohol acyltransferase (e.g., **AtfA** or **Eeb1**) then transfers the acyl group from octanoyl-CoA to methanol, producing octanoic acid methyl ester [3].
- **Experimental Setup:** In practice, this involves cultivating the engineered *E. coli* strain harboring the genes for AlkK and AtfA/Eeb1. The conversion is typically performed at **30°C** in a buffer containing the substrate (octanoic acid) and the alcohol (e.g., **2.5% methanol**). Product formation is analyzed via Gas Chromatography (GC), often after derivatization [3].

Physical and Chemical Property Data

For research and process design, key thermodynamic properties of octanoic acid methyl ester (also known as **methyl octanoate**) are essential. The following data is compiled from the NIST Chemistry WebBook [4] [5].

Property	Value	Units	Conditions	Reference
Molecular Formula	C ₉ H ₁₈ O ₂	-	-	[4]
Molecular Weight	158.2380	g/mol	-	[4]
Boiling Point	466.1 - 467.7	K	1 atm	[4]
Melting Point	236.5	K	1 atm	[4]
Enthalpy of Combustion ($\Delta_c H^\circ$ liquid)	-5493.6 ± 0.4	kJ/mol	-	[5]
Constant Pressure Heat Capacity ($C_{p, liquid}$)	314.23	J/mol·K	298.15 K	[5]

Key Experimental Protocols

Based on the search results, here are summaries of critical experimental methodologies:

- **Protocol for Fatty Acid Analysis (GC-MS):** This is a standard method for quantifying fatty acids like OA produced in microbial cultures.
 - **Procedure:** Cell pellets are isolated and resuspended in **1 M MeOH-HCl**. The sample is incubated at **80°C for 90 minutes** to transmethylate lipids into fatty acid methyl esters

(FAMES). After cooling, **1 mL of 0.9% (w/v) NaCl** is added, and the FAMES are extracted into **hexane** for analysis by GC-MS [6].

- **Whole-Cell Biocatalysis for Esterification:** As described in the esterification section, this protocol involves using engineered *E. coli* cells expressing **AlkK and AtfA**.
 - **Procedure:** Induced cells are harvested and resuspended in a conversion buffer. The reaction is initiated by adding the substrate (e.g., **1 mM octanoic acid**) and the alcohol. The conversion is carried out at **30°C with shaking**. Products are analyzed by GC, often after derivatization with a reagent like **TMSH** [3].

Future Research Directions

The search results indicate several promising areas for further development:

- **Feedstock Expansion:** A significant trend is the shift from traditional carbon sources to low-cost and renewable feedstocks, such as **glycerol**, a by-product of biodiesel production [2].
- **Integrated Bioprocesses:** There is a strong focus on developing streamlined processes where the production of octanoic acid and its subsequent conversion to valuable derivatives (like methyl ester or biopolymers) are combined in a single microbial host or process [2] [3].
- **Enzyme Engineering:** The use of **directed evolution** to create thioesterases with high specificity and activity for C8 chains (as mentioned in [2]) is a powerful strategy to maximize yield and selectivity.

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